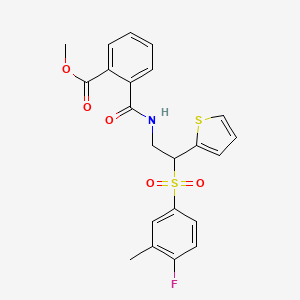![molecular formula C21H23N7O2 B2561631 (2-phenyl-2H-1,2,3-triazol-4-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone CAS No. 2034405-20-2](/img/structure/B2561631.png)
(2-phenyl-2H-1,2,3-triazol-4-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound’s systematic name is quite a mouthful, but let’s dissect it step by step. It consists of two main components:
(2-phenyl-2H-1,2,3-triazol-4-yl) : This part contains a triazole ring (a five-membered aromatic azole) with a phenyl group attached. Triazoles are known for their versatile biological activities and are present in various drug classes.
(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone : Here, we have a fused pyrazolo[1,5-a]pyridine ring system connected to a piperazine moiety. Piperazines are commonly found in pharmaceuticals due to their diverse pharmacological properties.
Synthesis Analysis
The synthesis of this compound likely involves intricate steps, including cyclization reactions to form the triazole and pyrazolo[1,5-a]pyridine rings. Researchers may employ various synthetic routes, such as click chemistry or multicomponent reactions, to assemble these complex structures.
Molecular Structure Analysis
The compound’s molecular formula is C₁₉H₂₀N₆O₂ . Its three-dimensional structure is crucial for understanding its interactions with biological targets. Computational methods like density functional theory (DFT) or molecular dynamics simulations can provide insights into its conformation and stability.
Chemical Reactions Analysis
Considering its functional groups, the compound may participate in various chemical reactions. For instance:
- Click reactions : The triazole moiety can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
- Amide formation : The carbonyl group can react with amines to form amides.
- Ring-opening reactions : The pyrazolo[1,5-a]pyridine ring may undergo ring-opening reactions under specific conditions.
Physical And Chemical Properties Analysis
- Solubility : Investigate its solubility in different solvents.
- Melting point : Determine the temperature at which it transitions from solid to liquid.
- Stability : Assess its stability under various conditions (pH, temperature, light).
Scientific Research Applications
Synthesis Methods and Chemical Properties
The synthesis of complex heterocyclic compounds like "(2-phenyl-2H-1,2,3-triazol-4-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone" often involves multi-step reactions that provide insights into the chemical properties and reactivity of such molecules. For instance, Abdelhamid et al. (2012) described the synthesis of various pyrazolo[5,1-c]triazines and pyrazolo[1,5-a]pyrimidines, showcasing the versatility of heterocyclic chemistry in accessing complex molecules (Abdelhamid, Shokry, & Tawfiek, 2012). Similarly, the work by Patel, Agravat, and Shaikh (2011) on new pyridine derivatives highlights the importance of heterocyclic frameworks in medicinal chemistry, providing a foundation for the synthesis of compounds with potential biological activities (Patel, Agravat, & Shaikh, 2011).
Potential Biological Activities
Heterocyclic compounds, due to their diverse structures, often exhibit a wide range of biological activities. Research into similar compounds has led to discoveries in antimicrobial, antifungal, and other pharmacological properties. For example, the synthesis and evaluation of new pyrazole and isoxazole derivatives by Sanjeeva et al. (2022) demonstrated significant antibacterial and antifungal activities, suggesting the potential of such molecules in developing new therapeutic agents (Sanjeeva, Narendra, & Venkata, 2022).
Structural Analysis and Characterization
The detailed structural analysis is crucial for understanding the properties and potential applications of heterocyclic compounds. Lv et al. (2013) reported on the synthesis and X-ray structure characterization of novel pyrazole carboxamide derivatives, providing valuable insights into the molecular geometry and interactions that can influence the biological activity of such compounds (Lv, Ding, & Zhao, 2013).
Safety And Hazards
- Toxicity : Evaluate its toxicity profile through in vitro and in vivo studies.
- Metabolism : Investigate its metabolic fate in the body.
- Side effects : Monitor any adverse effects observed during preclinical or clinical studies.
Future Directions
- Structure-activity relationship (SAR) studies: Explore modifications to enhance efficacy and minimize side effects.
- Formulation : Develop suitable dosage forms (tablets, injections, etc.).
- Clinical trials : Assess its safety and efficacy in humans.
Remember that this analysis is based on existing knowledge and literature. Researchers should continue exploring this compound’s potential and refine our understanding. 🌟
properties
IUPAC Name |
[4-(2-phenyltriazole-4-carbonyl)piperazin-1-yl]-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N7O2/c29-20(18-14-17-8-4-5-9-27(17)23-18)25-10-12-26(13-11-25)21(30)19-15-22-28(24-19)16-6-2-1-3-7-16/h1-3,6-7,14-15H,4-5,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVXIWVDWNFLELH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)C4=NN(N=C4)C5=CC=CC=C5)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-phenyl-2H-1,2,3-triazol-4-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2561548.png)
![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2561549.png)

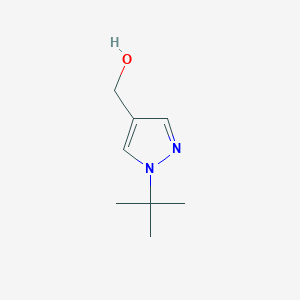
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-morpholino-2-oxoethyl)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B2561556.png)
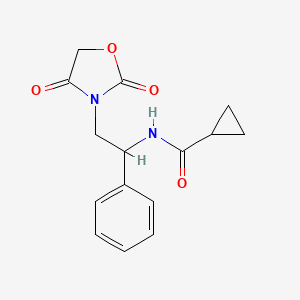
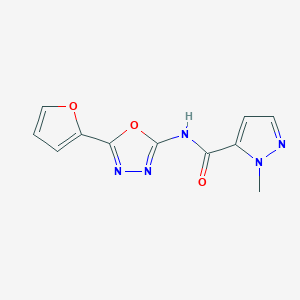
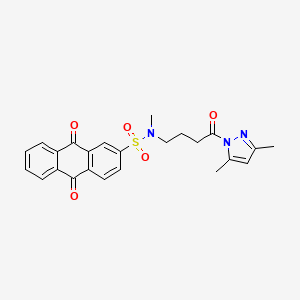
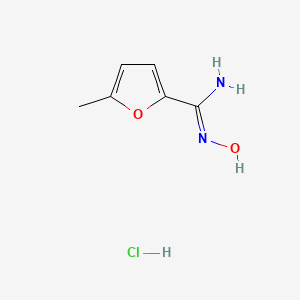
![N-(3,4-dimethylphenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2561564.png)
![8-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2561565.png)

![1-[4-(6-Chloro-2-methylpyridine-3-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B2561567.png)
